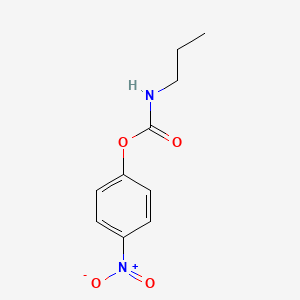

4-Nitrophenyl propylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

63321-49-3 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(4-nitrophenyl) N-propylcarbamate |

InChI |

InChI=1S/C10H12N2O4/c1-2-7-11-10(13)16-9-5-3-8(4-6-9)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) |

InChI Key |

FTPSVHHZKHVFNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Synthetic Strategies for 4-Nitrophenyl Propylcarbamate

The formation of the carbamate (B1207046) linkage in this compound is typically achieved through the reaction of an activated 4-nitrophenyl precursor with propylamine. The two most common activating groups are chloroformate and carbonate, each offering distinct advantages in synthetic routes.

A primary and widely utilized method for synthesizing 4-nitrophenyl carbamates is the reaction between 4-nitrophenyl chloroformate and a suitable amine. emerginginvestigators.orgemerginginvestigators.org This approach is valued for its efficiency and the high reactivity of the chloroformate group.

The general reaction involves the acylation of the amine nucleophile (propylamine in this specific case) by 4-nitrophenyl chloroformate. The reaction is typically conducted in an inert solvent, such as dichloromethane, at reduced temperatures (e.g., an ice bath) to control the exothermic nature of the reaction. emerginginvestigators.orgnih.gov An organic base, commonly triethylamine or pyridine, is added to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct generated during the reaction. emerginginvestigators.orgnih.govresearchgate.net The base neutralizes the acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). emerginginvestigators.org Upon completion, the resulting 4-nitrophenyl carbamate is typically isolated and purified. This method has been successfully applied to a variety of amines, including benzylamine and aniline, to produce the corresponding carbamates in high yields, often ranging from 72% to 94%. emerginginvestigators.orgnih.gov

Table 1: Representative Synthesis of 4-Nitrophenyl Carbamates using 4-Nitrophenyl Chloroformate

| Amine Substrate | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Benzylamine | Triethylamine | Methylene Chloride | 72% | emerginginvestigators.org |

| Aniline | Pyridine | Methylene Chloride | 90% | nih.gov |

| 6-(Tritylthio)hexane-1-amine | DIEA | THF | Not specified, 2.25 mmol obtained |

An alternative strategy for the synthesis of carbamates involves the use of bis(4-nitrophenyl) carbonate (BNPC) as the activating agent. google.com This method is particularly useful for synthesizing more complex carbamates, such as aminoalkylphenyl carbamates, and can offer milder reaction conditions compared to the chloroformate route. google.com

The synthesis is typically a two-step, one-pot process. In the first step, a phenol (B47542) derivative reacts with bis(4-nitrophenyl) carbonate in a solvent like dichloromethane or acetone, often in the presence of a base such as triethylamine. google.com This forms an activated intermediate. In the second step, the desired amine (e.g., propylamine) is added to the reaction mixture. The amine displaces the second 4-nitrophenoxy group from the intermediate to form the final carbamate product. google.com

This method avoids the use of highly reactive and moisture-sensitive chloroformates. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). google.com Yields using this approach can be quite high, with examples showing up to 90% for the synthesis of certain aminoalkylphenyl carbamates. google.com The reaction can be performed at temperatures ranging from 0-5°C to ambient temperature. google.com

The synthesis of structurally complex analogues of this compound often requires multi-step synthetic sequences to build the desired molecular architecture before the introduction of the carbamate functionality. An example is the asymmetric synthesis of a cyclitol analogue of the kinase inhibitor SL0101, which features an n-propylcarbamate group. nih.govacs.org

The synthesis of such an analogue involves a de novo approach that is both highly stereoselective and generalizable. nih.govacs.org A representative sequence can include:

Pd-glycosylation: Formation of a key carbon-carbon bond to create the cyclitol core.

Stereoselective Reduction: Reduction of a ketone or other functional group to set a specific stereocenter.

Acylation and Dihydroxylation: Functional group manipulations to install hydroxyl and acetyl groups with precise regioselectivity.

Carbamate Formation: Introduction of the carbamate, which can be achieved through the reaction of an alcohol intermediate with an isocyanate or an activated carbonate. In the synthesis of the SL0101 analogue, the carbamate was formed from an alcohol, followed by dihydroxylation. nih.gov

Global Deprotection: Removal of protecting groups, such as benzyl (B1604629) ethers, via hydrogenolysis (e.g., using H₂ and Pd/C) to yield the final complex analogue. acs.org

This type of multi-step synthesis highlights the need for robust and regioselective reactions to successfully construct complex molecules containing the carbamate moiety. acs.org

Stereochemical Control and Enantioselective Synthesis for Analogues

Achieving stereochemical control is crucial when synthesizing chiral analogues of this compound, as the biological activity of molecules is often dependent on their three-dimensional structure. Research has focused on developing enantioselective methods for carbamate synthesis.

One notable approach is the enantioselective synthesis of cyclic carbamates from unsaturated amines using carbon dioxide. acs.orgnih.govnih.gov This method utilizes a bifunctional organocatalyst that stabilizes a carbamic acid intermediate and activates it for subsequent enantioselective carbon-oxygen bond formation. acs.orgnih.govnih.gov This strategy allows for the creation of enantioenriched carbamates, which can serve as versatile precursors for other chiral small molecules. nih.gov

Another powerful technique involves the catalytic asymmetric insertion of carbenes into the N-H bonds of carbamates. acs.org This method provides straightforward access to unnatural, optically active N-carbamate protected α-alkyl-α-amino esters. The reaction is cooperatively catalyzed by a neutral copper salt and a chiral spiro phosphoric acid (SPA), achieving high yields (58-88%) and excellent enantioselectivities (90-96% ee). acs.org This demonstrates a promising route for preparing chiral building blocks for artificial peptide synthesis. acs.org

Methodological Advancements in Yield Optimization and Reaction Efficiency

Continuous efforts are being made to improve the yield and efficiency of carbamate synthesis, moving towards greener and more sustainable processes.

A significant advancement is the development of a three-component coupling reaction involving an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgacs.org This method, often facilitated by cesium carbonate (Cs₂CO₃) and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), offers mild reaction conditions and short reaction times. organic-chemistry.orgacs.org It effectively utilizes CO₂ as a C1 source, avoiding the need for hazardous reagents like phosgene.

The efficiency of carbamate synthesis has also been enhanced through catalysis. Various catalyst systems have been explored, including:

Zinc-based catalysts: Graphene oxide-based zinc composites have been shown to be efficient catalysts for CO₂ fixation through carbamate synthesis under environmentally benign conditions. acs.org

Zeolite-assisted synthesis: Metal complex-containing zeolite frameworks can catalyze the formation of carbamates with good selectivity. acs.org

Furthermore, the application of continuous flow chemistry has been investigated for carbamate synthesis. acs.org Flow chemistry offers advantages such as improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the potential for safer and more scalable production compared to traditional batch reactions. acs.org

Table 2: Comparison of Modern Carbamate Synthesis Methodologies

| Methodology | Key Reagents/Catalysts | Key Advantages | Reference |

|---|---|---|---|

| Three-Component Coupling | Amine, CO₂, Alkyl Halide, Cs₂CO₃, TBAI | Phosgene-free, mild conditions, short reaction times | organic-chemistry.orgacs.org |

| Biocatalysis | Promiscuous Esterases (e.g., PestE) | Aqueous media, high yields (up to 99%), environmentally friendly | nih.gov |

| Direct Conversion of Boc-Amines | tert-butoxide lithium (t-BuOLi) | Metal-free, avoids hazardous reagents, scalable | rsc.org |

| Continuous Flow Synthesis | Amine, CO₂, DBU, Alkyl Halide | Enhanced safety, scalability, precise process control | acs.org |

Advanced Purification Techniques for Research-Scale Synthesis

The purity of the final compound is paramount in research. Therefore, effective purification techniques are essential following the synthesis of this compound and its analogues.

For research-scale quantities, silica gel flash chromatography is a standard and highly effective method. emerginginvestigators.org This technique separates the desired product from unreacted starting materials, byproducts, and catalysts based on differences in polarity. A gradient of solvents, such as ethyl acetate in hexanes, is often used to elute the compounds from the silica column. emerginginvestigators.org

Recrystallization is another powerful purification technique, particularly for solid compounds. nih.gov This method involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. A study on methyl carbamate purification demonstrated that a combination of extraction and recrystallization can yield a product with over 99.9% purity. researchgate.net

Liquid-liquid extraction is frequently used during the work-up procedure to perform an initial cleanup of the reaction mixture. This typically involves washing the organic solution containing the product with aqueous solutions of acid, base (e.g., NaHCO₃), and brine to remove corresponding impurities. nih.govgoogle.com

For highly pure samples required for specific analyses or when chromatographic separation is difficult, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed. This technique offers high resolution and is used to purify compounds to a very high degree, although it is generally less suitable for large-scale preparations.

Mechanistic Investigations of Chemical Reactivity

Fundamental Reaction Mechanisms of 4-Nitrophenyl Carbamates

The reactions of 4-nitrophenyl carbamates are predominantly characterized by processes occurring at the electrophilic carbonyl carbon. The nature of the substituents attached to the carbamate (B1207046) nitrogen and the phenoxy oxygen dictates the specific pathways and reactivity.

Nucleophilic Acyl Substitution Pathways at the Carbamate Carbonyl

The principal reaction pathway for 4-nitrophenyl carbamates is nucleophilic acyl substitution. This type of reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carbamate. The electron-withdrawing properties of the 4-nitrophenyl group render the carbonyl carbon highly susceptible to nucleophilic attack.

The mechanism is generally a two-step process known as an addition-elimination mechanism. masterorganicchemistry.comyoutube.com

Addition: The nucleophile attacks the carbonyl carbon, breaking the pi bond of the carbonyl group. This leads to the formation of a transient, sp³-hybridized intermediate. youtube.comlibretexts.org

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable (weakest base) leaving group. masterorganicchemistry.comyoutube.com In this case, the 4-nitrophenoxide ion is the leaving group.

This pathway is common for reactions with various nucleophiles, including amines, alkoxides, and hydroxide (B78521) ions (in hydrolysis). For instance, the reaction with an amine (aminolysis) would displace the 4-nitrophenoxide to form a new urea (B33335) derivative.

The Role of the 4-Nitrophenoxy Group as a Leaving Group

The 4-nitrophenoxy group is an excellent leaving group, a key factor facilitating nucleophilic acyl substitution reactions. Its effectiveness stems from the ability of the phenoxide ion to stabilize the resulting negative charge. emerginginvestigators.org The presence of the electron-withdrawing nitro group (-NO₂) at the para position delocalizes the negative charge on the oxygen atom through resonance, making the corresponding 4-nitrophenoxide ion a weak base and therefore a stable leaving group. emerginginvestigators.org

The pKa of the conjugate acid of the leaving group, 4-nitrophenol (B140041), is approximately 7.15. emerginginvestigators.org This relatively low pKa indicates that the 4-nitrophenoxide is a weak base, confirming its stability and its aptitude as a leaving group. This property allows reactions involving the cleavage of the carbamate to proceed under relatively mild conditions. emerginginvestigators.orgemerginginvestigators.org Studies on related 4-nitrobenzyl carbamates also highlight that the efficiency of the reaction can be influenced by the leaving group's properties, although the relationship is not always directly tied to basicity alone. rsc.orgresearchgate.net

Characterization of Reaction Intermediates (e.g., Tetrahedral Intermediates)

The nucleophilic acyl substitution reaction of carbamates proceeds through a high-energy, transient species known as a tetrahedral intermediate. youtube.comorganic-chemistry.org This intermediate is formed when the nucleophile adds to the trigonal planar carbonyl carbon. As the name suggests, the geometry at the formerly sp²-hybridized carbonyl carbon becomes sp³-hybridized and tetrahedral. youtube.com

This intermediate is generally unstable and is not typically isolated. youtube.com Its existence is inferred from kinetic studies and mechanistic models. The breakdown of this tetrahedral intermediate is the second step of the reaction mechanism. It can either revert to the starting materials by expelling the incoming nucleophile or proceed to products by ejecting the leaving group. In the case of 4-nitrophenyl propylcarbamate, the excellent leaving group ability of the 4-nitrophenoxide ensures that the forward reaction to products is highly favored. masterorganicchemistry.com Kinetic studies on analogous systems, such as the aminolysis of 4-nitrophenyl phenyl carbonate, support a stepwise mechanism involving this intermediate, with the rate-determining step potentially changing depending on the nucleophile's basicity. nih.gov

Kinetic and Thermodynamic Aspects of Reactivity

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles. Factors such as pH and the electronic nature of substituents play crucial roles.

Hydrolysis Kinetics and pH Dependence

The hydrolysis of 4-nitrophenyl carbamates, which results in the release of 4-nitrophenol, propyl amine, and carbon dioxide, is highly dependent on pH. These compounds are generally stable in neutral or acidic aqueous solutions but undergo hydrolysis under basic conditions. emerginginvestigators.orgemerginginvestigators.org

The rate of hydrolysis increases significantly with increasing pH (i.e., higher hydroxide ion concentration). emerginginvestigators.orgemerginginvestigators.org This is because the hydroxide ion (OH⁻) is a potent nucleophile that attacks the carbamate's carbonyl carbon. The reaction kinetics can be monitored spectrophotometrically by measuring the appearance of the yellow 4-nitrophenolate (B89219) ion, which absorbs light at around 413 nm under basic conditions. emerginginvestigators.orgsemanticscholar.org

Studies on similar compounds show that the hydrolysis is most effective at pH 12 and above. emerginginvestigators.orgemerginginvestigators.org The pH-rate profile for the hydrolysis of related 4-nitrophenyl glycosides also demonstrates distinct mechanistic pathways depending on the pH, including specific acid-catalyzed, uncatalyzed, and base-promoted reactions. chemrxiv.orgresearchgate.netchemrxiv.org

| pH | Relative Hydrolysis Rate | Dominant Nucleophile |

|---|---|---|

| 4 | Very Low | H₂O |

| 7 | Low | H₂O |

| 9 | Moderate | OH⁻ |

| 11 | High | OH⁻ |

| 13 | Very High | OH⁻ |

Influence of Substituents on Reaction Rates

Substituents on both the nitrogen atom and the phenyl ring can significantly alter the reaction rates of carbamates. For this compound, the key substituents are the propyl group on the nitrogen and the nitro group on the phenyl ring.

Substituents on the Phenyl Ring: The electron-withdrawing nitro group is crucial for the reactivity of the molecule. It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It also stabilizes the 4-nitrophenoxide leaving group. youtube.com If the nitro group were replaced by an electron-donating group (e.g., methoxy), the rate of nucleophilic substitution would be expected to decrease significantly. youtube.comlibretexts.org

Substituents on the Nitrogen Atom: The nature of the alkyl group on the nitrogen (in this case, propyl) also has an influence. The nitrogen's lone pair of electrons can donate electron density to the carbonyl carbon via resonance, which slightly reduces its electrophilicity compared to an analogous carbonate. emerginginvestigators.org Electron-donating substituents on the nitrogen generally decrease the rate of nucleophilic attack. While the propyl group is weakly electron-donating, its effect is less pronounced than the activating effect of the 4-nitrophenyl group. Studies on other carbamate systems have shown that electron-donating substituents on the benzyl (B1604629) ring of 4-nitrobenzyl carbamates can accelerate fragmentation rates through stabilization of positive charge development in the transition state. rsc.orgresearchgate.net

| Substituent at Para-Position | Electronic Effect | Relative Reaction Rate |

|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Slowest |

| -H (Hydrogen) | Neutral | Intermediate |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Fast |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Fastest |

Solvent Effects on Reaction Mechanisms

The solvent in which a chemical reaction is conducted can exert a profound influence on its rate, mechanism, and even the nature of the products formed. This is particularly true for nucleophilic substitution reactions at a carbonyl center, such as those involving this compound and its analogues. The solvent's polarity, proticity (ability to donate hydrogen bonds), and specific interactions with reactants, intermediates, and transition states can stabilize or destabilize these species, thereby altering the reaction pathway.

Detailed research into the aminolysis of related 4-nitrophenyl esters, such as 4-nitrophenyl phenyl carbonate, provides valuable insights into the solvent-mediated mechanisms that are likely to govern the reactivity of this compound. Kinetic studies in mixed aqueous-organic solvents are particularly informative, as they allow for a systematic variation of the solvent environment.

One such investigation focused on the reactions of 4-nitrophenyl phenyl carbonate with a series of alicyclic secondary amines in a solvent mixture of 80 mol% water and 20 mol% dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.netrsc.org The observed pseudo-first-order rate constants (kobsd) were determined at varying amine concentrations. For the reactions of 4-nitrophenyl phenyl carbonate, the plots of kobsd versus amine concentration were found to be linear, allowing for the calculation of the second-order rate constant (kN). rsc.orgresearchgate.net

The kinetic data for the reaction of 4-nitrophenyl phenyl carbonate with several amines in 80 mol % H2O/20 mol % DMSO at 25.0 ± 0.1 °C are presented below.

| [R2NH] / 10-3 M | kobsd / 10-4 s-1 |

|---|---|

| 17.3 | 9.32 |

| 31.7 | 17.8 |

| 44.0 | 25.1 |

| 54.4 | 32.0 |

| 63.5 | 38.1 |

| kN = (6.22 ± 0.11) × 10-2 M-1s-1 |

| [R2NH] / 10-3 M | kobsd / 10-3 s-1 |

|---|---|

| 10.6 | 17.9 |

| 20.3 | 33.5 |

| 29.2 | 48.4 |

| 47.0 | 78.1 |

| 55.9 | 93.9 |

| kN = 1.68 ± 0.01 M-1s-1 |

| [R2NH] / 10-3 M | kobsd / 10-2 s-1 |

|---|---|

| 10.8 | 12.3 |

| 21.6 | 24.0 |

| 32.4 | 36.5 |

| 43.2 | 48.5 |

| 54.0 | 61.0 |

| kN = 11.3 ± 0.1 M-1s-1 |

| [R2NH] / 10-3 M | kobsd / 10-1 s-1 |

|---|---|

| 11.0 | 2.89 |

| 22.0 | 5.77 |

| 33.0 | 8.75 |

| 44.0 | 11.7 |

| 55.0 | 15.1 |

| kN = 27.6 ± 0.5 M-1s-1 |

| [R2NH] / 10-3 M | kobsd / 10-1 s-1 |

|---|---|

| 11.0 | 11.2 |

| 21.9 | 22.7 |

| 32.9 | 34.7 |

| 43.8 | 45.7 |

| 54.8 | 58.8 |

| kN = 108 ± 2 M-1s-1 |

| [R2NH] / 10-3 M | kobsd / s-1 |

|---|---|

| 10.5 | 2.38 |

| 20.9 | 4.91 |

| 31.4 | 7.43 |

| 41.8 | 10.0 |

| 52.3 | 12.8 |

| kN = 248 ± 3 M-1s-1 |

The Brønsted-type plot for these reactions, which correlates the logarithm of the rate constant with the pKa of the conjugate acid of the amine, shows a downward curvature. researchgate.net This curvature is indicative of a stepwise reaction mechanism proceeding through a zwitterionic tetrahedral intermediate, with a change in the rate-determining step (RDS) as the basicity of the amine nucleophile increases. researchgate.netnih.gov For less basic amines, the breakdown of the tetrahedral intermediate to products is the RDS, while for more basic amines, the formation of this intermediate becomes rate-limiting. nih.gov

In contrast, studies of similar reactions in anhydrous acetonitrile (B52724), a polar aprotic solvent, have shown that the aminolysis of 4-nitrophenyl chloroformate proceeds through a concerted mechanism. nih.gov The difference in mechanism is attributed to the destabilization of the charged zwitterionic tetrahedral intermediate in acetonitrile compared to the aqueous environment. The protic nature of water allows it to solvate and stabilize the charged intermediate through hydrogen bonding, favoring the stepwise pathway. In acetonitrile, the lack of such stabilization leads to a higher energy intermediate, and the reaction proceeds through a lower energy concerted transition state.

Biochemical Interaction Mechanisms

Enzymatic Interaction Profiles of 4-Nitrophenyl Propylcarbamate and Related Carbamates

The interaction of carbamates with enzymes is characterized by their function as inhibitors. The specific profile of this interaction is dictated by the chemical structure of the carbamate (B1207046) and the architecture of the enzyme's active site.

Enzyme inhibition by carbamates can be broadly categorized into reversible, irreversible, and pseudo-irreversible (or quasi-irreversible) mechanisms.

Reversible Inhibition : This form of inhibition involves the non-covalent binding of the inhibitor to the enzyme through weak interactions such as hydrogen bonds and hydrophobic contacts. unacademy.com The enzyme-inhibitor complex can readily dissociate, allowing the enzyme to regain its activity upon removal of the inhibitor, for instance, through dilution. unacademy.commdpi.com While many carbamates act covalently, some, like certain phenothiazine (B1677639) carbamates with butyrylcholinesterase, exhibit purely reversible inhibition. acs.orgnih.gov

Irreversible Inhibition : True irreversible inhibitors bind permanently to the enzyme, often through the formation of a strong covalent bond, leading to a time-dependent and permanent loss of enzymatic activity. mdpi.commdpi.com

Pseudo-Irreversible Inhibition : Many carbamates, including 4-nitrophenyl-N-substituted carbamates, are classified as pseudo-irreversible inhibitors or pseudosubstrates. mdpi.comnih.gov This mechanism-based inhibition involves a two-step process analogous to the enzyme's normal reaction with a substrate. mdpi.com Initially, the carbamate binds to the active site, where the enzyme's catalytic serine residue performs a nucleophilic attack on the carbamate's carbonyl carbon. researchgate.netmdpi.com This results in the formation of a covalent carbamoylated enzyme intermediate and the release of the alcohol or phenol (B47542) leaving group (e.g., 4-nitrophenol). nih.govresearchgate.net This carbamoylated enzyme is a stable complex, but unlike true irreversible inhibition, it can be very slowly hydrolyzed, regenerating the active enzyme over time. mdpi.comresearchgate.net Because the rate of carbamylation is rapid compared to the extremely slow rate of decarbamylation (hydrolysis), these compounds are potent inhibitors. mdpi.com

Reversible inhibition is further classified based on how the inhibitor interacts with the enzyme and its substrate. The two primary modes are competitive and non-competitive inhibition.

Competitive Inhibition : In this mode, the inhibitor possesses a molecular structure similar to the substrate and binds to the enzyme's active site. aatbio.comsavemyexams.com This directly prevents the substrate from binding. The inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for the active site. savemyexams.com Competitive inhibition increases the apparent Michaelis constant (Km), reflecting a lower affinity of the enzyme for the substrate in the inhibitor's presence, but does not change the maximum reaction velocity (Vmax). patsnap.com

Non-Competitive Inhibition : A non-competitive inhibitor binds to the enzyme at a location distinct from the active site, known as an allosteric site. savemyexams.comuniroma1.it This binding alters the enzyme's three-dimensional structure, which reduces its catalytic efficiency without preventing the substrate from binding to the active site. patsnap.comuniroma1.it Consequently, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. uniroma1.it This type of inhibition reduces Vmax but does not affect Km. patsnap.com Unlike competitive inhibition, its effects cannot be surmounted by increasing the substrate concentration. savemyexams.com

It is important to note that while all non-competitive inhibitors bind at allosteric sites, not all allosteric inhibitors are non-competitive; they can also be competitive or uncompetitive. uniroma1.it

Table 1: Comparison of Competitive and Non-Competitive Inhibition

| Feature | Competitive Inhibition | Non-Competitive Inhibition |

| Inhibitor Binding Site | Active Site aatbio.com | Allosteric Site (not the active site) uniroma1.it |

| Substrate Binding | Inhibitor prevents substrate binding aatbio.com | Inhibitor does not prevent substrate binding uniroma1.it |

| Effect on Vmax | Unchanged patsnap.com | Decreased patsnap.com |

| Effect on Km | Increased patsnap.com | Unchanged patsnap.comuniroma1.it |

| Effect of [Substrate] | Inhibition can be overcome by high substrate concentration savemyexams.com | Inhibition cannot be overcome by high substrate concentration savemyexams.com |

The efficacy of carbamates as pseudo-irreversible inhibitors stems from their ability to form stable, covalent enzyme-inhibitor complexes. epa.gov This process is initiated by a nucleophilic attack from the oxygen atom of a serine residue within the enzyme's catalytic triad (B1167595) on the electrophilic carbonyl carbon of the carbamate. researchgate.netmdpi.com This reaction proceeds through a tetrahedral intermediate. nih.gov Subsequently, the leaving group (the nitrophenyl portion in the case of this compound) is displaced, resulting in a carbamoylated enzyme. mdpi.comresearchgate.net This complex, where the carbamyl group is covalently bonded to the active site serine, is significantly more stable and less prone to hydrolysis than the acetylated intermediate formed during the hydrolysis of substrates like acetylcholine. mdpi.com This stability effectively blocks the enzyme's catalytic activity until the slow decarbamylation process eventually regenerates the free, active enzyme. researchgate.net

Specific Enzyme Target Investigations

Research into this compound and related compounds has identified several specific enzyme targets, primarily within the hydrolase and protease superfamilies.

Bile-salt-dependent lipase (B570770) (BSDL), also known as carboxyl ester lipase (CEL), is a crucial pancreatic enzyme for the digestion of dietary fats, including cholesterol esters. wikipedia.org Studies have shown that 4-nitrophenyl-N-substituted carbamates act as pseudo-substrate inhibitors of cholesterol esterase. nih.govnih.gov The enzyme's mechanism involves the formation of a noncovalent enzyme-inhibitor complex, followed by the creation of a carbamyl-enzyme intermediate, which effectively inactivates the enzyme. nih.gov The activity of BSDL is notably dependent on the presence of bile salts, such as sodium taurocholate, which act as co-factors to activate the enzyme and facilitate the hydrolysis of lipid substrates. nih.govdiva-portal.orgnaspghan.org Research on human BSDL has utilized various p-nitrophenyl esters to probe the enzyme's substrate specificity, finding it particularly efficient with medium-chain acyl substrates. nih.gov

The inhibitory action of carbamates extends to a wide array of other hydrolases and proteases.

Cholinesterases : Carbamates are well-documented inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes vital for regulating cholinergic neurotransmission. acs.orgnih.gov 4-Nitrophenyl-N-substituted carbamates have been specifically characterized as pseudosubstrate inhibitors of AChE. nih.gov Their mechanism involves the carbamylation of the active site serine, which is a common strategy for cholinesterase inhibitors. mdpi.comresearchgate.netnih.gov

Fatty Acid Amide Hydrolase (FAAH) : This serine hydrolase is a key regulator of endocannabinoid signaling lipids. epa.govnih.gov Carbamates have been developed as potent and selective inhibitors of FAAH. nih.govcore.ac.uk Biochemical evidence confirms that these carbamates act by covalently modifying the enzyme's active site serine nucleophile through carbamylation. epa.govnih.gov

Proteases and Other Hydrolases : The utility of the 4-nitrophenyl carbamate structure extends to the inhibition of various proteases. They have been described as active-site-specific reagents for serine proteases. inrae.fr For example, derivatives containing a 4-nitrobenzenesulfonamide (B188996) group have been shown to inhibit trypsin-like enzymes and HIV protease. vulcanchem.com Similarly, porcine liver carboxylester hydrolase is inhibited by related compounds that utilize a 4-nitrophenyl leaving group. nih.gov

Table 2: Summary of Enzymes Inhibited by Carbamates and Related Compounds

| Enzyme Target | Compound Class | Inhibition Mechanism | References |

| Acetylcholinesterase (AChE) | 4-Nitrophenyl-N-substituted carbamates | Pseudo-substrate (carbamylation) | mdpi.comnih.govnih.gov |

| Butyrylcholinesterase (BChE) | Phenothiazine carbamates | Reversible or Pseudo-irreversible | acs.orgnih.gov |

| Bile-Salt-Dependent Lipase (BSDL) / Cholesterol Esterase | 4-Nitrophenyl-N-alkyl carbamates | Pseudo-substrate (carbamylation) | nih.govnih.govinrae.fr |

| Fatty Acid Amide Hydrolase (FAAH) | Various carbamates | Covalent carbamylation | epa.govnih.govcore.ac.uk |

| Serine Proteases (e.g., Trypsin) | 4-Nitrophenyl carbamates | Active-site specific reagents | inrae.frvulcanchem.com |

| HIV Protease | Amprenavir precursors (carbamates) | Protease Inhibition | nih.gov |

Methodologies for Enzyme Active Site Characterization (e.g., Active Site Titration)

The characterization of enzyme active sites is a fundamental aspect of enzymology, providing crucial insights into an enzyme's catalytic mechanism and its concentration of functional molecules. One powerful technique for this purpose is active site titration, a method designed to determine the precise concentration of catalytically competent enzyme molecules in a given sample. This is particularly important as it distinguishes between the total protein concentration and the concentration of the enzyme that is active and capable of catalysis.

Active site titration relies on the use of a titrant, which is a substrate or inhibitor that reacts with the active site of the enzyme in a stoichiometric manner. The reaction should produce a detectable signal, such as a burst of product or a stable, covalently modified enzyme, that can be quantified. Carbamates, particularly those with a chromogenic leaving group like 4-nitrophenol (B140041), are well-suited for this purpose, especially in the study of serine proteases and esterases, such as acetylcholinesterase.

The general mechanism for the interaction of a carbamate inhibitor with a serine enzyme involves a two-step process. Initially, the carbamate binds to the enzyme's active site. This is followed by the transfer of the carbamoyl (B1232498) group to the active site serine residue, leading to the formation of a transiently stable carbamoyl-enzyme intermediate and the release of the leaving group. If the leaving group is chromogenic, like 4-nitrophenolate (B89219), its release can be monitored spectrophotometrically. The hydrolysis of this carbamoyl-enzyme, a process known as decarbamoylation, is typically much slower than the initial carbamoylation.

This significant difference in rates allows for the determination of the active enzyme concentration. The initial rapid release of the chromogenic product, often referred to as a "burst," is directly proportional to the number of active enzyme molecules present in the solution. nih.gov By measuring the magnitude of this burst, one can calculate the concentration of the functional enzyme.

Detailed research, including kinetic studies and the generation of titration curves, would be necessary to validate the efficacy of this compound as a reliable active site titrant for specific enzymes and to determine the stoichiometry and stability of the enzyme-inhibitor complex. Without such dedicated studies, a data table of its specific use in active site titration cannot be compiled.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structure-Activity Relationships in Carbamate (B1207046) Enzyme Modulation

The nature of the alkyl group on the carbamate nitrogen plays a crucial role in determining the compound's interaction with the target enzyme. Variations in the length, branching, and hydrophobicity of this alkyl chain can significantly alter inhibitory potency.

Studies on a series of alkyl-N-phenyl carbamates targeting enzymes like porcine pancreatic cholesterol esterase and Pseudomonas species lipase (B570770) have revealed that inhibitory activity is correlated with both the steric constant (Es) and the hydrophobicity constant (π) of the alkyl chain. nih.gov This suggests that both the size and the non-polar nature of the alkyl group are critical for binding. For instance, in one study, the second alkyl-chain-binding site of cholesterol esterase was found to prefer binding to small, hydrophobic inhibitors. nih.gov In contrast, the equivalent site on Pseudomonas species lipase showed a preference for bulkier, more hydrophilic inhibitors, as indicated by the negative slope values when correlating inhibition data with Es and π values. nih.gov

The general principle is that the alkyl chain must fit optimally into a specific binding pocket on the enzyme. An improper fit, either due to excessive bulk or insufficient hydrophobicity, can weaken the binding affinity and reduce the inhibitory effect.

Table 1: Influence of Alkyl Chain Properties on Enzyme Inhibition by Carbamates This table illustrates the correlation between physicochemical properties of the alkyl chain and the inhibitory activity of carbamates against two different enzymes, as described in the literature. nih.gov

| Target Enzyme | Preferred Alkyl Chain Characteristics for Binding | Correlation with Physicochemical Constants |

| Porcine Pancreatic Cholesterol Esterase | Small, Hydrophobic | Correlated with Steric (Es) and Hydrophobicity (π) constants |

| Pseudomonas species Lipase | Bulky, Hydrophilic | Correlated with Steric (Es) and Hydrophobicity (π) constants |

The aromatic portion of carbamate inhibitors, such as the 4-nitrophenyl group in 4-Nitrophenyl propylcarbamate, is a key determinant of the compound's reactivity and biological profile. Substituents on this aromatic ring can modulate the electrophilicity of the carbamate carbonyl carbon, influencing its susceptibility to nucleophilic attack by the enzyme.

For 4-Nitrophenyl-N-substituted carbamates, quantitative structure-activity relationship (QSAR) studies have shown that inhibitory values can be correlated with the Taft substituent constant (σ*). nih.gov The presence of an electron-withdrawing group, like the nitro group (NO₂) at the para-position, increases the electrophilicity of the carbonyl carbon, making the carbamate a more potent inhibitor. This electronic effect facilitates the carbamoylation of the enzyme's active site. nih.gov

Conversely, introducing electron-donating substituents on the O-aryl moiety can increase the chemical stability of the carbamate group without negatively impacting its inhibitory potency against enzymes like Fatty Acid Amide Hydrolase (FAAH). nih.gov Carbamates containing aromatic rings are generally hydrophobic and may be more resistant to degradation. nih.gov Bacteria that degrade such compounds often initiate the process by hydroxylating the aromatic nucleus, a step that increases its oxidation status and facilitates further breakdown. nih.gov

Table 2: Effect of Aromatic Ring Substituents on Carbamate Properties This table summarizes how different types of substituents on the aromatic ring of carbamate inhibitors can alter their chemical and biological characteristics. nih.govnih.gov

| Substituent Type | Example | Effect on Carbamate Carbonyl | Impact on Biological Profile |

| Electron-Withdrawing | Nitro group (NO₂) | Increases electrophilicity | Enhances inhibitory potency by facilitating enzyme carbamoylation |

| Electron-Donating | Small alkyl groups | Decreases electrophilicity | Increases hydrolytic stability, potentially without loss of inhibitory potency |

Principles of Rational Molecular Design for Targeted Biochemical Activity

Rational drug design leverages the understanding of SAR to create new molecules with improved therapeutic properties. For carbamate-based inhibitors, this involves designing molecules that not only have high affinity for the target enzyme but also exhibit selectivity and appropriate pharmacokinetic properties. nih.govnih.gov

Key principles in the rational design of carbamate inhibitors include:

Target-Specific Interactions : The design process often begins with the three-dimensional structure of the target enzyme. Molecular docking studies can predict how a designed carbamate will bind, allowing for optimization of its shape, size, and electronic complementarity with the enzyme's binding cavity. nih.govnih.gov

Modulation of Reactivity : The carbamate moiety itself is a reactive group. Its stability can be fine-tuned by altering the electronic properties of its substituents. This is crucial for balancing the need for reactivity at the target enzyme with the need for stability in a biological system to avoid off-target effects. nih.govnih.gov

Use as Peptidomimetics : The carbamate functional group is often used as a stable surrogate for a peptide bond in drug design. acs.org This is because it is resistant to cleavage by proteases and can correctly position key interacting groups, while its hydrogen bonding capabilities can mimic those of a natural peptide ligand. nih.govacs.org

Dual-Binding Site Inhibition : A more advanced strategy involves designing inhibitors that can interact with more than one site on the enzyme. For example, inhibitors of acetylcholinesterase (AChE) have been designed to bind simultaneously to the catalytic active site (CAS) and a peripheral anionic site (PAS), leading to highly potent inhibition. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These approaches model the distribution of electrons and the resulting molecular structure, energy, and reactivity. For a compound like 4-Nitrophenyl propylcarbamate, these calculations can reveal how the electron-withdrawing nitro group and the carbamate (B1207046) linkage influence its chemical behavior. Computational studies on molecules with similar functional groups, such as other organic compounds, have demonstrated the utility of these methods in providing a detailed description of their geometric, energetic, and electronic properties. uni-konstanz.de

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. chemrxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying complex chemical processes. DFT can be applied to this compound to investigate reaction mechanisms, such as its hydrolysis, by calculating the energy of reactants, transition states, and products. nottingham.edu.cn

Researchers utilize DFT to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Reaction Energetics: Compute the energy changes (enthalpy and free energy) that occur during a chemical reaction, indicating whether a process is favorable. uni-konstanz.de

Map Reaction Pathways: Identify the lowest-energy path a reaction is likely to follow, including the structure of transition states.

For instance, DFT studies on related nitroaromatic compounds have been used to investigate isomerization reactions and energy barriers, providing insights into their stability and reactivity. researchgate.net Similarly, applying DFT to this compound would allow for a detailed theoretical understanding of its chemical transformations. doaj.orgresearchgate.net

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (this compound + H₂O) | 0.0 | Initial state of the system. |

| Transition State | +25.5 | Highest energy point along the reaction coordinate for hydrolysis. |

| Products (4-Nitrophenol + Propylcarbamic acid) | -15.2 | Final state of the system after bond cleavage. |

The distribution of electronic charge within a molecule is crucial for understanding its reactivity, intermolecular interactions, and electrostatic potential. Methods like Mulliken population analysis partition the total electron density among the constituent atoms, assigning partial charges. stackexchange.comq-chem.com While Mulliken charges are known to be dependent on the basis set used in the calculation, they provide a valuable qualitative picture of the charge landscape. nih.gov

For this compound, a Mulliken charge analysis would likely show:

Negative charges on the highly electronegative oxygen and nitrogen atoms, particularly the oxygens of the nitro group. researchgate.net

Positive charges on the carbon atom of the carbonyl group (C=O) and the hydrogen atoms. researchgate.net

The nitrogen atoms are expected to be the most electronegative sites in the molecule. researchgate.net

This charge distribution highlights the electrophilic and nucleophilic sites within the molecule. For example, the positively charged carbonyl carbon is a likely site for nucleophilic attack, a key step in the hydrolysis of carbamates. The analysis can also help rationalize intermolecular interactions, such as hydrogen bonding. researchgate.net

| Atom | Hypothetical Mulliken Charge (a.u.) | Expected Role |

|---|---|---|

| Carbonyl Carbon (C=O) | +0.65 | Electrophilic center, site of nucleophilic attack. |

| Carbonyl Oxygen (C=O) | -0.50 | Nucleophilic center, hydrogen bond acceptor. |

| Nitro Group Oxygens | -0.45 | Strongly electronegative, influence aromatic ring electronics. |

| Amide Nitrogen (N-H) | -0.70 | Electronegative site. |

Molecular Modeling and Docking Studies of Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. samipubco.comresearchgate.net Docking simulations for this compound could be performed to predict its binding mode within the active site of an enzyme, such as a hydrolase or transferase.

The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target enzyme.

Using a scoring function to evaluate different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and van der Waals forces. samipubco.com

Ranking the poses to identify the most stable and likely binding conformation, often expressed as a binding affinity or docking score in kcal/mol. nih.gov

Studies on analogous compounds, such as p-nitrophenyl hydrazones, have used docking to investigate interactions with enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), revealing key binding interactions and informing structure-activity relationships. d-nb.info Similarly, docking studies on other nitrophenyl derivatives have predicted binding affinities against antioxidant and anti-inflammatory protein targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds. nih.gov

A QSAR study involving this compound would typically involve:

A dataset of structurally related carbamate compounds with experimentally measured biological activity (e.g., enzyme inhibition).

Calculation of molecular descriptors for each compound, which are numerical representations of their structural, physical, or chemical properties.

Use of statistical methods (like multiple linear regression or machine learning) to build a model linking the descriptors to the activity. nih.gov

Validation of the model to ensure its predictive power.

Such models can be used to screen virtual libraries of compounds to prioritize synthesis and testing, accelerating the discovery of molecules with enhanced biological effects. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Binding

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. nih.gov An MD simulation of this compound, either alone in solution or bound to an enzyme, could reveal important information about its flexibility and interactions.

Key insights from MD simulations would include:

Conformational Landscape: Exploring the different shapes (conformations) the molecule can adopt, particularly the flexibility of the propyl chain, and their relative energies.

Binding Stability: Assessing the stability of the ligand-enzyme complex predicted by docking. MD simulations can show whether the ligand remains securely in the binding pocket or if the interaction is transient. nih.gov

Solvent Effects: Understanding how water molecules and ions interact with the compound and influence its structure and binding.

MD simulations are computationally intensive but offer a deeper understanding of the dynamic nature of molecular recognition that is not captured by static docking models. nih.govnih.gov

In Silico Prediction of Biological Pathways and Molecular Targets

In silico target prediction tools use computational algorithms to identify potential protein targets for a given small molecule. nih.gov These methods often rely on ligand-based approaches, comparing the structure of the query molecule (this compound) to databases of known active compounds, or structure-based approaches if a target protein structure is known. dntb.gov.ua

By inputting the structure of this compound into such predictive platforms, one could generate a list of potential biological targets, such as specific enzymes or receptors. This helps to:

Formulate hypotheses about the molecule's mechanism of action.

Identify potential therapeutic applications.

Predict possible off-target effects.

These computational predictions provide a valuable starting point for experimental validation, guiding researchers toward the most promising biological pathways to investigate. nih.gov

Advanced Analytical Characterization in Research Methodologies

Spectroscopic Methodologies for Structural and Kinetic Characterization

Spectroscopic techniques are fundamental in providing detailed information about the molecular structure and for monitoring chemical transformations of 4-Nitrophenyl propylcarbamate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound by mapping the connectivity of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For 1-Propyl (4-nitrophenyl)carbamate, the following characteristic signals are observed: Aromatic protons of the 4-nitrophenyl group appear as two distinct doublets, one at approximately 8.12 ppm and the other at 7.50 ppm, both with a coupling constant (J) of 7.5 Hz. A broad singlet for the NH proton of the carbamate (B1207046) group is typically observed around 7.07 ppm. The propyl group exhibits a triplet for the O-CH₂ protons at about 4.09 ppm (J = 7.5 Hz), a sextet for the central CH₂ group at 1.64 ppm (J = 7.5 Hz), and a triplet for the terminal CH₃ protons at 0.90 ppm (J = 7.5 Hz) rsc.org.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For 1-Propyl (4-nitrophenyl)carbamate, the carbonyl carbon of the carbamate group resonates at approximately 153.0 ppm. The aromatic carbons of the 4-nitrophenyl ring show signals at 144.1 ppm, 130.9 ppm, 125.2 ppm, and 117.7 ppm. The carbons of the propyl group are observed at 67.6 ppm (O-CH₂), 22.1 ppm (-CH₂-), and 10.3 ppm (-CH₃) rsc.org.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Aromatic CH | 8.12 | d | 7.5 |

| Aromatic CH | 7.50 | d | 7.5 | |

| NH | 7.07 | br s | - | |

| O-CH₂ | 4.09 | t | 7.5 | |

| -CH₂- | 1.64 | sext | 7.5 | |

| -CH₃ | 0.90 | t | 7.5 | |

| ¹³C | C=O | 153.0 | - | - |

| Aromatic C | 144.1 | - | - | |

| Aromatic C | 130.9 | - | - | |

| Aromatic C | 125.2 | - | - | |

| Aromatic C | 117.7 | - | - | |

| O-CH₂ | 67.6 | - | - | |

| -CH₂- | 22.1 | - | - | |

| -CH₃ | 10.3 | - | - |

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for studying intermolecular interactions, such as hydrogen bonding. The IR spectrum of a related compound, N-iso-propyl-p-nitrophenylcarbamate, shows characteristic absorption bands. In the solid state, N-alkyl-p-nitrophenylcarbamates typically exhibit a single carbonyl stretching band researchgate.netresearchgate.net. Key vibrational frequencies for carbamates include the N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, and the strong carbonyl (C=O) stretching vibration, which appears around 1700-1750 cm⁻¹. The presence of the nitro group is confirmed by asymmetric and symmetric stretching vibrations, usually found near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations are also present in the spectrum.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C=O (Carbonyl) | Stretching | 1700 - 1750 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1520 |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

| C-N | Stretching | ~1300 |

| C-O | Stretching | ~1200 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable method for monitoring reactions involving this compound, particularly its hydrolysis. The cleavage of the carbamate bond releases 4-nitrophenol (B140041), which, under basic conditions, exists as the yellow-colored 4-nitrophenolate (B89219) ion emerginginvestigators.org. This ion has a strong absorbance maximum around 400-413 nm emerginginvestigators.orgresearchgate.net. By monitoring the increase in absorbance at this wavelength over time, the rate of the hydrolysis reaction can be quantified spectroscopyonline.com. The initial this compound does not absorb significantly in this region of the spectrum. This colorimetric tracking allows for the determination of reaction kinetics and the influence of factors such as pH on the reaction rate emerginginvestigators.org.

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction techniques are essential for determining the three-dimensional arrangement of atoms in the solid state, providing insights into crystal packing and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interactions

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0170 (2) |

| b (Å) | 5.0650 (1) |

| c (Å) | 18.8960 (5) |

| β (°) | 92.538 (1) |

| Volume (ų) | 575.31 (3) |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a powerful technique for the analysis of crystalline materials. It is used to identify the crystalline phase of a compound by comparing its diffraction pattern to a database of known patterns. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint". This technique is crucial for determining the purity of a crystalline sample, identifying different polymorphic forms, and monitoring phase transitions that may occur under different conditions such as temperature or pressure changes. The PXRD pattern of a microcrystalline powder sample of this compound would consist of a series of diffraction peaks at specific angles (2θ), which are characteristic of its crystal lattice structure.

Chromatographic and Mass Spectrometric Techniques for Purity and Composition

In the realm of chemical research and quality control, the precise characterization of a compound's purity and composition is paramount. For this compound, a combination of chromatographic and mass spectrometric techniques provides a powerful toolkit for its analysis. High-Performance Liquid Chromatography (HPLC) is instrumental for monitoring the progress of its synthesis and for quantifying its purity, while Mass Spectrometry (MS) serves to confirm its molecular identity and elucidate its structure through fragmentation analysis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessments. Its application is critical during the synthesis process to monitor the conversion of reactants to the final product and to identify the formation of any byproducts or impurities. Post-synthesis, HPLC is the method of choice for determining the purity profile of the final compound.

A typical HPLC method for the analysis of this compound would employ a reverse-phase approach. In this modality, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For a compound like this compound, a C18 column is often suitable. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape and resolution. Isocratic elution (constant mobile phase composition) can be effective for simple purity checks, while gradient elution (varying mobile phase composition) is more powerful for resolving complex mixtures of reactants, intermediates, and impurities.

Detection is commonly achieved using a UV-Vis detector, as the nitrophenyl group in the molecule provides a strong chromophore. The maximum absorbance wavelength for 4-nitrophenyl derivatives is typically in the UV range, which allows for sensitive detection. By comparing the retention time of the main peak in a sample to that of a certified reference standard of this compound, its identity can be tentatively confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for the definitive identification of this compound. It provides a direct measurement of the compound's molecular weight, thereby confirming its elemental composition. Furthermore, by inducing fragmentation of the molecule, MS can yield valuable structural information.

For molecular weight confirmation, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can be utilized. The molecular formula of this compound is C10H12N2O4, which corresponds to a molecular weight of approximately 224.21 g/mol . A high-resolution mass spectrometer can provide an exact mass measurement, which can be used to confirm the elemental formula with a high degree of confidence.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the isolation of the molecular ion (or a protonated/deprotonated molecule in the case of soft ionization techniques) and its subsequent collision-induced dissociation. The resulting fragment ions are then analyzed to piece together the structure of the original molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the carbamate and ester linkages. Common fragments would include the 4-nitrophenoxy radical or anion and ions corresponding to the propylcarbamoyl moiety.

Table 2: Expected Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C10H12N2O4 |

| Molecular Weight (Nominal) | 224 g/mol |

| Exact Mass | 224.0797 u |

| Ionization Mode | Electron Ionization (EI) |

| Expected Key Fragments (m/z) | 139 (C6H5NO3•), 123 (C6H5NO2•), 86 (C4H8NO•), 43 (C3H7•) |

Thermal Analysis Techniques (e.g., TGA/DTA) in Material Science Contexts

In the field of material science, understanding the thermal stability and decomposition behavior of a compound is crucial for its safe handling, storage, and application. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide valuable insights into the physicochemical properties of this compound as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve plots mass loss versus temperature. For this compound, TGA can be used to determine its decomposition temperature range. The onset temperature of mass loss indicates the point at which the compound begins to degrade. The shape of the TGA curve can reveal whether the decomposition occurs in a single step or through multiple stages, providing clues about the degradation mechanism.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve shows exothermic (heat-releasing) and endothermic (heat-absorbing) events. For this compound, an endothermic peak would be expected at its melting point. Decomposition processes are typically exothermic for nitro compounds, and the DTA curve would show one or more exothermic peaks corresponding to the energy released during thermal degradation.

The information gleaned from TGA and DTA is critical for establishing the thermal limits for the processing and use of materials containing this compound. For instance, in applications where it might be incorporated into a polymer matrix, its decomposition temperature must be higher than the polymer's processing temperature to prevent degradation.

Table 3: Predicted Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Predicted Observation |

| TGA | Onset of Decomposition | Expected in the range of 200-300 °C, characteristic of many organic nitro compounds. |

| TGA | Residue at 600 °C | A low percentage of char residue is anticipated. |

| DTA | Melting Point | An endothermic peak corresponding to the melting of the crystalline solid. |

| DTA | Decomposition | One or more exothermic peaks indicating the energy released during decomposition. |

Derivatives and Analogues: Synthesis and Biological Evaluation

Design and Synthesis of 4-Nitrophenyl Propylcarbamate Analogues with Varied Substitution Patterns

The design of analogues of this compound primarily revolves around the modification of the N-alkyl/aryl substituent on the carbamate (B1207046) nitrogen. The synthetic strategy for creating these analogues commonly employs versatile and efficient coupling reagents, with 4-nitrophenyl chloroformate being a key starting material. epa.govresearchgate.net

A general and widely used method involves the reaction of 4-nitrophenyl chloroformate with a primary or secondary amine that bears the desired substituent. acs.org This nucleophilic substitution reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane. emerginginvestigators.orgnih.gov This approach allows for the introduction of a wide variety of functional groups, leading to a library of carbamate analogues with diverse electronic and steric properties. For instance, aniline and its derivatives can be reacted with 4-nitrophenyl chloroformate to produce N-aryl carbamates. nih.gov Similarly, protecting benzylamine via acylation with 4-nitrophenyl chloroformate is a common procedure. emerginginvestigators.orgemerginginvestigators.org

Another synthetic route utilizes bis(4-nitrophenyl)carbonate. This method involves reacting a phenol (B47542) with bis(4-nitrophenyl)carbonate to form an activated intermediate, which is then treated with an amine to yield the final carbamate product. google.com This process has been successfully applied in the synthesis of various aminoalkylphenyl carbamates. google.com The synthesis of oligocarbamates has also been achieved using N-protected p-nitrophenyl carbonate monomers, which allows for the creation of larger, more complex structures with varied side chains. acs.org

The primary goal of these synthetic variations is to explore the chemical space around the carbamate core. By systematically altering the N-substituent, researchers can fine-tune the molecule's properties to enhance its interaction with specific biological targets.

Table 1: Common Reagents in the Synthesis of 4-Nitrophenyl Carbamate Analogues

| Reagent | Role | Reference |

|---|---|---|

| 4-Nitrophenyl Chloroformate | Activated carbonyl source for reaction with amines/alcohols | epa.govresearchgate.net |

| Bis(4-nitrophenyl)carbonate | Alternative activating reagent for phenols | google.com |

| Primary/Secondary Amines | Nucleophile to introduce varied N-substituents | acs.org |

| Triethylamine/Pyridine | Base to neutralize HCl byproduct | emerginginvestigators.orgnih.gov |

In Vitro and In Silico Evaluation of Analogues for Targeted Biochemical Activity

Following synthesis, the newly created analogues of 4-nitrophenyl carbamate undergo rigorous evaluation to determine their biological activity. This assessment is typically a two-pronged approach, combining experimental in vitro assays with computational in silico modeling. researchgate.net

In vitro studies have demonstrated a range of biological effects for this class of compounds. A series of new carbamates synthesized from 4-nitrophenylchloroformate exhibited promising antimicrobial and antioxidant activities. researchgate.net These compounds were tested against a panel of bacteria (B. subtilis, S. aureus, E. coli, K. pneumoniae, P. aeruginosa) and fungi (A. niger, A. flavus, R. arrhizus), with several analogues showing potent activity compared to standard drugs. researchgate.net The antioxidant potential was also evaluated using standard assays like DPPH and ABTS. researchgate.net

In silico studies, particularly molecular docking, are employed to complement and rationalize the in vitro findings. researchgate.net These computational techniques predict the binding affinity and interaction patterns of the synthesized compounds with their putative biological targets. For example, molecular docking studies on 4-nitrophenyl carbamate analogues revealed significant binding modes within the active site of DNA Gyrase A, with high dock scores that supported the observed antibacterial activity. researchgate.net Such studies are crucial for understanding the molecular basis of action and for guiding the design of future, more potent analogues. The stability of the ligand-protein complex can be further assessed using molecular dynamic simulations. nih.gov

Table 2: Examples of Evaluated Biochemical Activities

| Activity | Assay/Method | Target/Organism | Reference |

|---|---|---|---|

| Antibacterial | Minimum Inhibitory Concentration (MIC) | B. subtilis, S. aureus, E. coli | researchgate.net |

| Antifungal | Antifungal screening | A. niger, A. flavus | researchgate.net |

| Antioxidant | DPPH and ABTS assays | Free radicals | researchgate.net |

| Enzyme Inhibition | Pre-steady-state kinetics | Cholesterol Esterase | nih.gov |

Comparative Analysis of Structure-Activity Profiles Across 4-Nitrophenyl Carbamate Series

The analysis of structure-activity relationships (SAR) is critical for understanding how chemical structure influences biological activity. For the 4-nitrophenyl carbamate series, SAR studies have provided valuable insights into the features that govern their inhibitory potential and stability.

One key area of investigation is the role of the N-substituent on the carbamate moiety. In a study on the inhibition of porcine pancreatic cholesterol esterase by 4-nitrophenyl-N-substituted carbamates, a quantitative structure-activity relationship (QSAR) analysis was performed. nih.gov The results indicated that the inhibitory activity was correlated with the Taft substituent constant (sigma*), a measure of the electronic effect of the substituent. This suggests that the electronic properties of the group attached to the carbamate nitrogen play a significant role in the interaction with the enzyme. nih.gov Specifically, the formation of the initial enzyme-inhibitor complex was influenced by the development of a partial positive charge on the carbamate nitrogen. nih.gov

Another aspect of the SAR profile is the inherent stability of the carbamate linkage compared to related structures like carbonates. Spectrophotometric studies have shown that 4-nitrophenyl carbamates are more stable and require more strongly basic conditions to undergo hydrolysis compared to their 4-nitrophenyl carbonate counterparts. emerginginvestigators.orgemerginginvestigators.org This difference in lability is attributed to the differences in charge density around the carbonyl carbon. emerginginvestigators.org This finding is significant for drug design, as the stability of the carbamate can influence its pharmacokinetic profile and duration of action.

Strategic Applications in Organic Synthesis

Role of 4-Nitrophenyl Carbamates as Versatile Building Blocks in Organic Synthesis

4-Nitrophenyl carbamates are recognized as powerful and versatile building blocks in synthetic organic chemistry. researchgate.netresearchgate.net Their reactivity is centered on the carbamate (B1207046) functional group, which is activated by the electron-withdrawing nature of the para-nitro substituent on the phenyl ring. This activation renders the carbamate's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The 4-nitrophenoxide ion is a stable and effective leaving group (pKa of 4-nitrophenol (B140041) is ~7.15), which allows reactions to proceed efficiently under mild conditions. emerginginvestigators.org This inherent reactivity makes 4-nitrophenyl carbamates ideal precursors for the synthesis of a variety of nitrogen-containing compounds and complex molecular scaffolds. researchgate.netresearchgate.net

Synthesis of Substituted Ureas and Related Nitrogen-Containing Compounds

A primary application of 4-nitrophenyl carbamates is in the synthesis of substituted ureas, which are structural motifs present in numerous pharmaceuticals, agrochemicals, and materials. bioorganic-chemistry.comrsc.org The reaction involves the nucleophilic substitution of the 4-nitrophenoxy group by a primary or secondary amine. This transformation is typically efficient and clean, proceeding at room temperature with the release of 4-nitrophenol as the sole byproduct. google.com

This methodology is highly versatile, allowing for the preparation of a wide array of non-symmetrical ureas, including di-, tri-, and even the more synthetically challenging tetrasubstituted derivatives. researchgate.net For instance, the reaction of 4-nitrophenyl-N-benzylcarbamate with various amines, followed by a simple hydrogenolysis step to remove the benzyl (B1604629) group, provides monosubstituted ureas in high yields. bioorganic-chemistry.com The reaction's tolerance for diverse functional groups and its applicability in both organic and aqueous solvents further underscore its synthetic utility. bioorganic-chemistry.com

| Amine Reactant | Intermediate Product | Final Urea (B33335) Product | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Cyclohexylamine | N-Benzyl-N'-cyclohexylurea | Cyclohexylurea | 93 | bioorganic-chemistry.com |

| Piperidine | 1-(Benzylcarbamoyl)piperidine | 1-(Aminocarbonyl)piperidine | 96 | bioorganic-chemistry.com |

| Aniline | N-Benzyl-N'-phenylurea | Phenylurea | 92 | bioorganic-chemistry.com |

Application in the Construction of Complex Pharmaceutical Intermediates (e.g., Lenvatinib precursor)

The strategic value of 4-nitrophenyl carbamates is prominently displayed in the synthesis of complex pharmaceutical agents. A notable example is the synthesis of Lenvatinib, an anticancer drug that functions as a kinase inhibitor. sci-hub.se In a novel synthetic route, 4-nitrophenyl cyclopropylcarbamate was employed as a key synthon. sci-hub.sechemicalpapers.com

This intermediate, prepared from 4-nitrophenyl chloroformate and cyclopropylamine, serves as an activated source of the cyclopropylcarbamoyl moiety. sci-hub.sechemicalpapers.com The final step in the formation of the core Lenvatinib structure involves the reaction of this activated carbamate with 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. The 4-nitrophenoxy group is displaced by the aromatic amine, forging the critical urea linkage within the Lenvatinib molecule in good yield. sci-hub.sechemicalpapers.com This approach highlights how 4-nitrophenyl carbamates can facilitate the construction of complex, high-value molecules by providing a reliable method for forming urea bonds.

Employment as Labile Protecting Groups in Multi-Step Synthetic Strategies

In the course of multi-step organic synthesis, the temporary protection of reactive functional groups is often necessary to ensure chemoselectivity. 4-Nitrophenyl carbamates have been developed as effective base-labile protecting groups for primary and secondary amines. researchgate.netemerginginvestigators.org This application provides an orthogonal strategy to commonly used acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. emerginginvestigators.org

The key advantage of the 4-nitrophenyl carbamate protecting group is its distinct cleavage condition. It remains stable in neutral and acidic environments but is readily cleaved under mild basic conditions (typically pH 12 and above). emerginginvestigators.orgemerginginvestigators.org The deprotection mechanism involves hydrolysis, which is accelerated in basic media and results in the irreversible release of the amine and carbon dioxide. emerginginvestigators.org A significant practical benefit of this strategy is that the deprotection process can be easily monitored in real-time. The released 4-nitrophenol exists as the intensely yellow 4-nitrophenolate (B89219) ion under basic conditions, which has a strong optical absorbance around 413 nm, allowing for convenient spectrophotometric tracking of the reaction's progress. emerginginvestigators.orgresearchgate.netemerginginvestigators.org

| Condition | Stability of 4-Nitrophenyl Carbamate Group | Cleavage/Deprotection | Reference |

|---|---|---|---|

| Acidic (e.g., pH 1-3) | Stable | No | emerginginvestigators.orgemerginginvestigators.org |

| Neutral (e.g., pH 7) | Stable | No | emerginginvestigators.orgemerginginvestigators.org |

| Mild Basic (e.g., pH 8-10) | Slow Hydrolysis | Slow | emerginginvestigators.org |

| Strong Basic (e.g., pH ≥ 12) | Labile | Rapid | emerginginvestigators.orgemerginginvestigators.org |

Conjugation and Derivatization for Biochemical Probes and Advanced Materials

The reactivity of 4-nitrophenyl carbamates and their precursors, 4-nitrophenyl chloroformates, extends to the fields of biochemistry and materials science. These reagents are used to conjugate small molecules to larger scaffolds or to functionalize surfaces, creating biochemical probes and advanced materials. researchgate.netresearchgate.net

For example, the biopolymer dextran (B179266) has been functionalized by first activating its hydroxyl groups with 4-nitrophenyl chloroformate to generate reactive 4-nitrophenyl carbonate moieties on the polymer backbone. researchgate.net These activated sites then undergo aminolysis upon reaction with amine-containing molecules, such as drugs or fluorescent probes, to form stable carbamate linkages. This process allows for the covalent attachment of various functional units to the polymer, creating sophisticated materials for applications like targeted drug delivery. researchgate.net Similarly, this chemistry is employed to prepare activated building blocks for the parallel synthesis of compound libraries, which are used in drug discovery to screen for biological activity. researchgate.net The ability to link molecular fragments reliably makes 4-nitrophenyl carbamates a cornerstone technology for creating complex functional systems.

Q & A

Q. What are the established synthetic routes for 4-nitrophenyl propylcarbamate, and how are yields optimized?

this compound can be synthesized via carbamate coupling reactions. A typical method involves reacting 4-nitrophenyl chloroformate with propylamine derivatives in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C, followed by gradual warming to room temperature. Triethylamine is often used to neutralize HCl byproducts. Purification via silica gel chromatography with dichloromethane/ethanol gradients yields the product (~72% yield) . Optimization may include adjusting stoichiometric ratios, reaction time, or solvent systems (e.g., dichloromethane instead of THF) to enhance purity and yield.

Q. How is this compound characterized structurally and analytically?

Key characterization methods include:

- 1H NMR : Peaks for aromatic protons (δ 8.17–8.26 ppm for nitroaryl groups) and propyl chain signals (e.g., δ 1.37 ppm for methyl groups) .

- X-ray crystallography : Orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters (a = 12.250 Å, b = 10.876 Å, c = 24.845 Å) provide atomic-level structural confirmation .

- Chromatography : HPLC or TLC with UV detection at 254 nm verifies purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?